1,2,3,6,9-Pentachlorodibenzofuran
Overview
Description
1,2,3,6,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their persistence in the environment and potential harmful effects on human health and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6,9-Pentachlorodibenzofuran can be synthesized through various methods, including the pyrolysis or incineration of chlorine-containing products such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) at temperatures below 1200°C . The reaction conditions typically involve high temperatures and the presence of chlorine donors .
Industrial Production Methods: Industrial production of this compound is not common, as these compounds are generally produced as unwanted by-products during the manufacturing of other chlorinated compounds . The production process often involves the use of high-resolution gas chromatography and high-resolution mass spectrometry for detection and measurement .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6,9-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled laboratory conditions with specific temperature and pressure settings .
Major Products Formed: The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of dibenzofuran .
Scientific Research Applications
1,2,3,6,9-Pentachlorodibenzofuran has several scientific research applications, including:
Mechanism of Action
1,2,3,6,9-Pentachlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region of genes it activates . The activation of these genes leads to various biochemical responses, including the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1A2 .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran (TCDF): This compound has chlorine atoms substituted at the 2, 3, 7, and 8 positions and is known for its high toxicity.
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF): Similar to 1,2,3,6,9-Pentachlorodibenzofuran, this compound has chlorine atoms at the 1, 2, 3, 7, and 8 positions and exhibits similar toxicological properties.
1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF): This compound has six chlorine atoms and is also highly toxic.
Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties . Its presence as an environmental pollutant and its potential health impacts make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1,2,3,6,9-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-5(14)12-8(4)9-7(18-12)3-6(15)10(16)11(9)17/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSFQAKXDJVQOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232565 | |
Record name | 1,2,3,6,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-52-3 | |
Record name | 1,2,3,6,9-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,9-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62J7GF25RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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